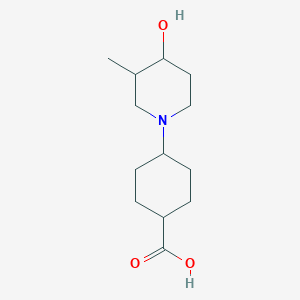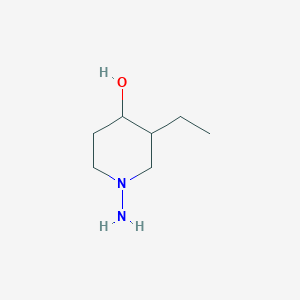
2-Chlor-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamid
Übersicht
Beschreibung
2-Chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is a chemical compound with the molecular formula C9H16ClNOS . It has an average mass of 221.747 Da and a monoisotopic mass of 221.064117 Da . This compound finds applications in diverse scientific research fields.
Molecular Structure Analysis
The molecular structure of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is defined by its molecular formula, C9H16ClNOS . Unfortunately, detailed structural analysis such as bond lengths, angles, and 3D conformation is not available from the search results.Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Verbindungen, die von Dihydro-2H-thiopyran-4(3H)-on abgeleitet sind, das strukturell dem fraglichen Stoff ähnelt, haben eine starke Aktivität gegen Candida-Spezies gezeigt. mit MIC-Werten im Bereich von 1,95 bis 15,62 mg/ml . Dies deutet darauf hin, dass „2-Chlor-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamid“ ebenfalls ein Potenzial für antimikrobielle Anwendungen haben könnte.
Antikonvulsive Aktivität
Die Verbindung hat im Pentylen-Tetrazol-Modell eine signifikante antikonvulsive Aktivität gezeigt . Dies deutet darauf hin, dass sie bei der Entwicklung neuer Antiepileptika eingesetzt werden könnte.
Schutz vor psychomotorischen Anfällen
Die Verbindung hat im 6-Hz-Psychomotorik-Anfallsmodell einen Schutz gezeigt . Dies deutet auf ein mögliches Einsatzgebiet bei der Behandlung von psychomotorischen Anfällen hin.
Arzneimittelentwicklung
Die Verbindung steht für pharmazeutische Tests zur Verfügung , was auf ein potenzielles Einsatzgebiet bei der Entwicklung neuer Medikamente hindeutet.
Behandlung von Infektionskrankheiten
Die antimikrobielle Aktivität der Verbindung legt ein mögliches Einsatzgebiet bei der Behandlung von Infektionskrankheiten, die durch Bakterien und Pilze verursacht werden, nahe .
Behandlung von multiresistenten Mikroorganismen
Angesichts des zunehmenden Problems von multiresistenten Mikroorganismen könnte die einzigartige antimikrobielle Aktivität der Verbindung ein wertvolles Instrument bei der Entwicklung innovativer Medikamente mit unterschiedlichen Wirkmechanismen sein .
Wirkmechanismus
The exact mechanism of action of 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide is not yet fully understood. However, it is believed to act as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor involved in a variety of neurological processes. By blocking the NMDA receptor, 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide may be able to reduce the activity of neurons in the brain, which could potentially be beneficial in the treatment of certain neurological disorders.
Biochemical and Physiological Effects
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function. It has also been shown to reduce anxiety and depression-like behaviors in animals. In addition, 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been shown to have neuroprotective effects, which could potentially be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has been used in a variety of laboratory experiments, and there are both advantages and limitations to using this compound in research. One advantage is that it is relatively easy to synthesize and is relatively stable, which makes it well-suited for laboratory experiments. Additionally, its mechanism of action is well-understood, which makes it easier to study its effects. However, there are also some limitations to using 2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide in research. For example, its effects on the body are not yet fully understood, and it can be difficult to control its dosage in laboratory experiments.
Zukünftige Richtungen
2-chloro-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)propanamide has potential applications in the treatment of a variety of diseases and conditions, including neurodegenerative diseases, age-related diseases, and anxiety and depression. Additionally, its ability to reduce inflammation and oxidative stress could potentially be beneficial in the treatment of a variety of conditions. Furthermore, its potential applications in the treatment of neurological disorders could be explored further. Finally, its potential use as a neuroprotective compound could be studied further.
Eigenschaften
IUPAC Name |
2-chloro-N-methyl-N-(thian-4-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNOS/c1-7(10)9(12)11(2)8-3-5-13-6-4-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZVFMANIDJUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCSCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1491026.png)
![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)propanoic acid](/img/structure/B1491029.png)
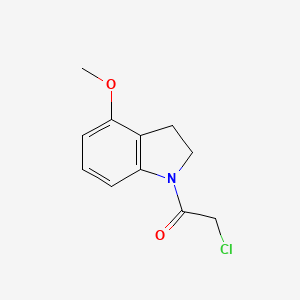
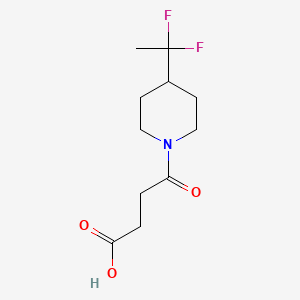

![1-Oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491037.png)
![4-Hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboximidamide](/img/structure/B1491039.png)

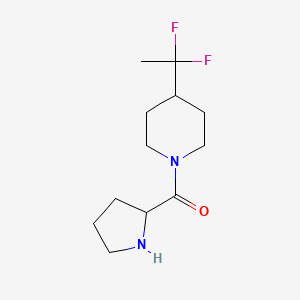

![4-(Ethoxymethyl)-2-azaspiro[4.4]nonane](/img/structure/B1491043.png)
![(2-(2-Azidoethyl)-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1491044.png)
